molecular formula C7H10N2O B179500 1-Propyl-1H-imidazole-4-carbaldehyde CAS No. 199192-04-6

1-Propyl-1H-imidazole-4-carbaldehyde

Cat. No. B179500
M. Wt: 138.17 g/mol
InChI Key: VLWJUYLXFWFDSW-UHFFFAOYSA-N
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Description

1-Propyl-1H-imidazole-4-carbaldehyde is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 . It is a key building block for the preparation of diverse heterocyclic compounds and pharmaceutical intermediates . Its reactivity as an aldehyde and its imidazole ring make it a valuable precursor in the synthesis of complex organic molecules .


Synthesis Analysis

The synthesis of imidazoles, including 1-Propyl-1H-imidazole-4-carbaldehyde, has been a topic of significant research . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular structure of 1-Propyl-1H-imidazole-4-carbaldehyde consists of seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom . The InChI code for this compound is 1S/C7H10N2O/c1-2-3-9-4-7(5-10)8-6-9/h4-6H,2-3H2,1H3 .


Chemical Reactions Analysis

In organic synthesis, 1H-Imidazole-4-carbaldehyde serves as a key building block for the preparation of diverse heterocyclic compounds and pharmaceutical intermediates . Its reactivity as an aldehyde and its imidazole ring make it a valuable precursor in the synthesis of complex organic molecules .


Physical And Chemical Properties Analysis

1-Propyl-1H-imidazole-4-carbaldehyde is a white to light yellow powder . It is highly soluble in water and other polar solvents .

Scientific Research Applications

  • Pharmaceuticals and Agrochemicals

    • Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .
    • They are key components to functional molecules that are used in a variety of everyday applications .
    • Traditional applications include pharmaceuticals and agrochemicals .
  • Dyes for Solar Cells and Other Optical Applications

    • Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications .
  • Functional Materials

    • Imidazoles are used in the development of functional materials .
  • Catalysis

    • Imidazoles are used in catalysis .
  • Preparation of Functionalized Polymers, Ligands for Coordination Chemistry, and as a Component in Metal-Organic Frameworks

    • 1H-Imidazole-4-carbaldehyde has applications in material science, where it is employed in the preparation of functionalized polymers, ligands for coordination chemistry, and as a component in metal-organic frameworks .
  • Synthesis of New Donor-Π-Acceptor (D-Π-A) Type Dye

    • Imidazole derivatives are used in the synthesis of new donor-Π-acceptor (D-Π-A) type dyes .
  • Preparation of Ethyl, n-Dodecyl and n-Hexadecyl Esters of Urocanic Acid (4-Imidazoleacrylic Acid)

    • Imidazole derivatives are used in the preparation of ethyl, n-dodecyl and n-hexadecyl esters of urocanic acid (4-imidazoleacrylic acid) .
  • Fabrication of Colorimetric Chemosensor

    • Imidazole derivatives are used in the fabrication of colorimetric chemosensors .
  • Synthesis of Functional Imidazole

    • Imidazole derivatives are used in the synthesis of functional imidazoles . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .
  • Nickel-Catalysed Addition to Nitrile

    • Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions were mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization afforded the desired 2,4-disubstituted NH-imidazoles in poor to excellent yield depending on the coupling partners .
  • Synthesis of 1,4-Disubstitued Imidazoles

    • Geng et al. found that ketones and 2-aminobenzylalcohols could be reacted together in the presence of iodine, ferric chloride and toluenesulphonylmethyl isocyanide to afford 1,4-disubstitued imidazoles . Interestingly, this is one of the few recent examples in which the product imidazole is regioselectively substituted at only the N-1 and C-4 positions .

Safety And Hazards

Prolonged or repeated exposure to 1H-Imidazole-4-carbaldehyde can lead to sensitization, causing allergic reactions in some individuals . Furthermore, long-term exposure to this compound has been linked to an increased risk of cancer . To ensure safety when working with 1H-Imidazole-4-carbaldehyde, strict safety measures should be followed .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

1-propylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-3-9-4-7(5-10)8-6-9/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWJUYLXFWFDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438457
Record name 1-Propyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propyl-1H-imidazole-4-carbaldehyde

CAS RN

199192-04-6
Record name 1-Propyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Imidazole-4-carboxaldehyde (30 g, 0.31 mol) was added portionwise to a solution of sodium hydride (13.9 g, 60% dispersion in mineral oil, 0.348 mol) in tetrahydrofuran (450 ml), and the solution was stirred for 45 minutes. n-Propyl bromide (31.2 ml, 0.344 mol) was then added portionwise, followed by 18-crown-6 (150 mg), and the mixture was heated under reflux for 18 hours. Aqueous ammonium chloride solution was added to the cooled solution, and the mixture was extracted with ethyl acetate (2×) and dichloromethane (2×). The combined organic extracts were dried (MgSO4), filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel, eluting with ethyl acetate: pentane (40:60), to give the title compound, 20.2 g, 47% yield. 1H-NMR (DMSO-d6, 400 MHz) δ: 0.80 (t, 3H), 1.76 (m, 2H), 3.98 (t, 2H), 7.84 (s, 1H), 8.04 (s, 1H), 9.70 (s, 1H). LRMS: m/z (TSP+) 277.3 [2M+H]+
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
31.2 mL
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
47%

Synthesis routes and methods II

Procedure details

To a suspension of NaH (95%, 231 mg, 9.18 mmol) in THF (20 ml) was added 4-imidazole carboxaldehyde (588 mg, 6.12 mmol) under ice cooling. The mixture was refluxed for 2 hours under nitrogen atmosphere. The mixture was cooled to room temperature and 1-iodopropane (5 ml) was added to the mixture and then refluxed for another 2 hours. The mixture was cooled down to rt and quenched with water. The solution was extracted with EtOAc (2×50 ml), washed with brine, dried over Na2SO4, concentrated in vacuo. The crude product was purified by column chromatography on silica gel (0-10% MeOH in CH2Cl2) to give the title compound (487 mg, 58%).
Name
Quantity
231 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
588 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Zhang, Y Ge, QM Wang, CH Zhou - Bioorganic Chemistry, 2019 - Elsevier
A series of imidazole flavonoids as new type of protein tyrosine phosphatase inhibitors were synthesized and characterized. Most of them gave potent protein phosphatase 1B (PTP1B) …
Number of citations: 6 www.sciencedirect.com
M Seto, N Miyamoto, K Aikawa, Y Aramaki… - Bioorganic & medicinal …, 2005 - Elsevier
In order to develop orally active CCR5 antagonists, 1-propyl- or 1-isobutyl-1-benzazepine derivatives containing a sulfoxide moiety have been designed, synthesized, and evaluated for …
Number of citations: 133 www.sciencedirect.com
J Dai, N Battini, CH Zhou - Available at SSRN 4333994 - papers.ssrn.com
… 9b was prepared according to the procedure described for compound 5, starting from compound 4 (50 mg, 0.27 mmol), -butyl-5-chloro-1-propyl-1H-imidazole-4-carbaldehyde (60 mg, …
Number of citations: 0 papers.ssrn.com

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